molecular formula C9H9ClN4 B1454068 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine CAS No. 1248926-89-7

3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine

Cat. No.: B1454068
CAS No.: 1248926-89-7
M. Wt: 208.65 g/mol
InChI Key: XCBIDCXRYXNUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound that features both pyridazine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and dimethyl substituents on the imidazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an amido-nitrile precursor.

    Coupling with Pyridazine: The final step involves coupling the chloro-substituted imidazole with a pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydroimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1H-imidazole: Lacks the pyridazine ring, making it less versatile in terms of reactivity and applications.

    6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine: Lacks the chloro substituent, which may reduce its biological activity.

Uniqueness

3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine is unique due to the combination of chloro and dimethyl substituents on the imidazole ring, coupled with the pyridazine moiety. This unique structure enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-chloro-6-(4,5-dimethylimidazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-7(2)14(5-11-6)9-4-3-8(10)12-13-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBIDCXRYXNUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NN=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine
Reactant of Route 6
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.